

Application Notes and Protocols for Spray Drying Inhalable TDB Liposomal Adjuvants

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Compound of Interest		
Compound Name:	Trehalose 6,6'-dibehenate	
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Introduction

The development of effective vaccines, particularly for respiratory pathogens, necessitates potent adjuvants that can elicit robust mucosal and systemic immune responses. Trehalose-6,6'-dibehenate (TDB), a synthetic analogue of the mycobacterial cord factor, is a powerful immunostimulant that activates the C-type lectin receptor Mincle, driving strong T helper 1 (Th1) and Th17 immune responses.[1][2] Formulating TDB into liposomes, such as the cationic adjuvant formulation CAF01 (composed of dimethyldioctadecylammonium (DDA) and TDB), creates a potent adjuvant system.[3][4]

For pulmonary delivery, converting these liposomal suspensions into a dry powder via spray drying offers significant advantages, including enhanced stability, suitability for use in dry powder inhalers (DPIs), and the potential for targeted lung delivery.[5][6][7] This document provides detailed protocols for the preparation and spray drying of TDB-containing liposomes and the subsequent characterization of the resulting inhalable powder. It also summarizes key process parameters and outlines the known signaling pathway of the TDB adjuvant.

Part 1: Experimental Protocols

Protocol 1.1: Preparation of Cationic TDB Liposomal Suspension (DDA/TDB)

Methodological & Application





This protocol describes the preparation of TDB-containing cationic liposomes using the lipid film hydration method.

Materials:

- Dimethyldioctadecylammonium (DDA) bromide
- Trehalose-6,6'-dibehenate (TDB)
- Chloroform/Methanol solvent mixture
- Hydration buffer (e.g., Tris buffer, pH 7.4)
- Rotary evaporator
- Water bath sonicator or probe sonicator
- Extruder with polycarbonate membranes (optional)

Procedure:

- Lipid Film Formation:
 - Dissolve DDA and TDB in a suitable organic solvent such as chloroform or a chloroform/methanol mixture in a round-bottom flask. A typical weight ratio is 5:1 DDA to TDB.[8]
 - Attach the flask to a rotary evaporator.
 - Rotate the flask in a water bath set to a temperature above the phase transition temperature of the lipids (e.g., 60-70°C) to facilitate solvent removal.
 - Apply a vacuum to evaporate the solvent, resulting in the formation of a thin, dry lipid film on the inner wall of the flask.
 - Continue drying under high vacuum for at least 1-2 hours to remove any residual solvent.
- Hydration:



- Pre-heat the hydration buffer to the same temperature as the water bath used for film formation.
- Add the warm buffer to the flask containing the lipid film.
- Agitate the flask by hand or using the rotary evaporator (with the vacuum off) until the lipid film is fully dispersed, forming a milky suspension of multilamellar vesicles (MLVs).[8]
- Size Reduction (Optional but Recommended):
 - To achieve a more uniform and smaller vesicle size, sonicate the liposomal suspension.
 Use either a bath sonicator or a probe sonicator until the suspension becomes less turbid.
 [8]
 - For a well-defined size distribution, the suspension can be extruded multiple times through polycarbonate membranes of a specific pore size (e.g., 100 nm or 200 nm) using a heated extruder.
- Final Formulation:
 - The resulting suspension contains DDA/TDB liposomes. Store at 4°C until further use. The final concentration may be around 2.5 mg/ml DDA and 0.5 mg/ml TDB.[9]

Protocol 1.2: Spray Drying of TDB Liposomes

This protocol outlines the process of converting the liposomal suspension into a dry powder suitable for inhalation.

Materials:

- DDA/TDB liposomal suspension (from Protocol 1.1)
- Cryoprotectant/excipient (e.g., Trehalose, Mannitol, Leucine)
- Deionized water
- Benchtop spray dryer (e.g., Büchi B-290 Mini Spray Dryer) with a high-performance cyclone



Two-fluid nozzle (e.g., 0.7 mm)

Procedure:

- Feedstock Preparation:
 - Dissolve the chosen cryoprotectant(s) in deionized water. Trehalose is a highly effective stabilizer for DDA/TDB liposomes.[9][10] Combinations of sugars with leucine can improve aerosol performance.[3]
 - Gently mix the cryoprotectant solution with the prepared DDA/TDB liposomal suspension.
 A typical feedstock concentration might be 20 mg/ml total solids (e.g., 2 mg/ml DDA/TDB and 18 mg/ml excipients).[3]
 - Ensure the solution is homogenous before spray drying.
- Spray Dryer Setup and Operation:
 - Assemble the spray dryer with a two-fluid nozzle and a high-performance cyclone for efficient particle collection.[3]
 - Set the process parameters. These are critical and must be optimized for each specific formulation. Refer to Table 1 for typical ranges.
 - Inlet Temperature: 80°C to 120°C.[3][11] A lower temperature is generally preferred for heat-sensitive liposomes.
 - Outlet Temperature: Aim for 50°C to 65°C.[3][12] This is a critical parameter affecting powder moisture.
 - Feed Flow Rate: 1.0 to 4.5 mL/min.[11][12]
 - Atomizing Airflow Rate: 357 to 601 L/h.[3][11] This affects droplet size and, consequently, the final particle size.
 - Aspirator/Drying Airflow: Set to a high percentage (e.g., 90-100%) to ensure efficient drying and particle transport to the cyclone.[3][12]







- Pump deionized water through the system first to stabilize the temperatures.
- Switch the feed pump to the liposomal feedstock to begin the drying process.

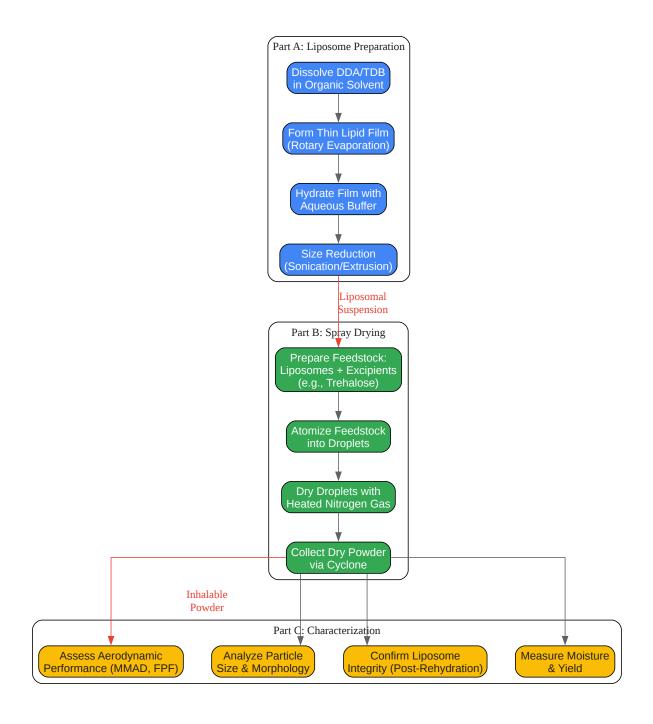
Powder Collection:

- The dried particles are separated from the airstream in the cyclone and fall into the collection vessel.
- Once the feedstock is depleted, continue running the drying gas for a few minutes to ensure all powder is collected.
- Carefully collect the powder from the collection vessel.

Storage:

 Store the resulting dry powder in a desiccator over silica gel at 4°C to protect it from moisture.[3]





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Caption: Experimental workflow for producing and evaluating inhalable TDB liposomal powders.

Protocol 1.3: Characterization of Spray-Dried Liposomal Powders

This section details key analytical methods to ensure the quality and performance of the final powder product.

1.3.1 Aerodynamic Particle Size Distribution

- Method: Use a multi-stage cascade impactor, such as an Andersen Cascade Impactor (ACI), as per USP guidelines.[12]
- Procedure: Load a capsule with a known mass of the spray-dried powder into a dry powder inhaler device. Actuate the device into the ACI at a calibrated airflow rate. Quantify the amount of adjuvant (or a marker lipid) deposited on each stage using a suitable analytical technique (e.g., HPLC).
- Outputs: Calculate the Mass Median Aerodynamic Diameter (MMAD), Geometric Standard Deviation (GSD), and Fine Particle Fraction (FPF). The FPF is the percentage of the emitted dose with an aerodynamic diameter < 5 μm, which is critical for deep lung deposition.[12]

1.3.2 Liposome Integrity Post-Rehydration

- Method: Dynamic Light Scattering (DLS).
- Procedure: Rehydrate a known amount of the spray-dried powder in the original buffer.
 Gently vortex to ensure complete dissolution. Measure the particle size and polydispersity index (PDI) of the rehydrated liposomes using DLS.
- Analysis: Compare the size and PDI of the rehydrated liposomes to the original liposomal suspension before spray drying. A minimal change in size indicates that the liposomes were well-protected during the drying process.[5][13]

1.3.3 Particle Morphology and Size

Method: Scanning Electron Microscopy (SEM).



- Procedure: Mount the powder onto an SEM stub using double-sided carbon tape and sputter-coat with a conductive material (e.g., gold).
- Analysis: Image the particles under high vacuum to observe their morphology (e.g., spherical, wrinkled, porous) and size. Wrinkled or porous particles often have better aerosolization properties.[3]

1.3.4 Moisture Content

- Method: Karl Fischer titration.
- Procedure: Determine the water content of the powder using a coulometric or volumetric Karl Fischer titrator.
- Analysis: A low residual moisture content (typically < 3%) is crucial for the physical stability of the powder and to prevent particle aggregation.[13]

1.3.5 Production Yield

- Method: Gravimetric analysis.
- Procedure: Calculate the production yield as the percentage of the collected powder mass relative to the total solid mass in the initial feedstock solution.[14]
- Formula: Yield (%) = (Mass of collected powder / Total mass of solids in feedstock) x 100.

Part 2: Data Presentation

The following tables summarize quantitative data from studies on spray-dried liposomal powders, illustrating the relationship between process parameters and powder characteristics.

Table 1: Influence of Spray Drying Parameters on Liposomal Powder Attributes



Paramete r	Setting/R ange	Effect on MMAD¹	Effect on Yield	Effect on Moisture	Effect on Liposome Stability	Referenc e(s)
Inlet Temperatu re	80 - 200 °C	Higher temp. can lead to faster evaporati on and smaller, less dense particles.	Yield generally increases with temperat ure up to an optimum. [11][14]	Lower moisture content at higher temperat ures.	High temperat ures can risk lipid degradati on or liposome fusion.	[11][14]
Feed Flow Rate	1.5 - 7.5 mL/min	Higher feed rate can increase particle size due to larger initial droplets.	Can decrease yield due to incomplete drying.	Higher moisture content at higher feed rates.[13]	Less critical if drying is efficient.	[11][13]
Atomizing Airflow	357 - 742 L/h	Higher airflow produces smaller droplets, leading to smaller final particles.[3]	Can influence collection efficiency.	Can lead to lower moisture content due to better atomization .	High shear stress during atomization can disrupt liposomes. [5]	[3][13]
Feedstock Conc.	5 - 20 mg/mL	Higher concentrati on generally	Higher concentrati on often increases	May increase residual moisture if	High concentrati on can increase	[13]



Paramete r	Setting/R ange	Effect on	Effect on Yield	Effect on Moisture	Effect on Liposome Stability	Referenc e(s)
		results in larger particles.	process yield.[13]	drying is not optimized.	viscosity, affecting atomization	

¹ MMAD: Mass Median Aerodynamic Diameter

Table 2: Physicochemical and Aerodynamic Properties of Spray-Dried Liposomal Powders

Formula tion Excipie nts	Liposo me Size (Rehydr ated)	Geomet ric Particle Size (d ₅₀)	MMAD (μm)	FPF (%)²	Moistur e (%)	Yield (%)	Referen ce(s)
DDA/TD B + Trehalo se/Leuci ne	~400 nm	2.0 - 3.5 μm	2.5 - 4.0 μm	30 - 50	< 3	N/A	[3]
DMPC ³ +	N/A	2.64 μm	N/A	56.8	N/A	82.5	[14]
DMPC ³ + Trehalos e	N/A	4.55 μm	N/A	N/A	3.76	72.6	[14]
DS ⁴ Liposom es + Hydrolyz ed Gelatin	~150 nm	7.9 µm	2.2 μm	75.6	N/A	60 - 70	[12]



² FPF: Fine Particle Fraction (< 5 μm) ³ DMPC: Dimyristoyl phosphatidylcholine (used as a model phospholipid) ⁴ DS: Dapsone (used as a model drug)

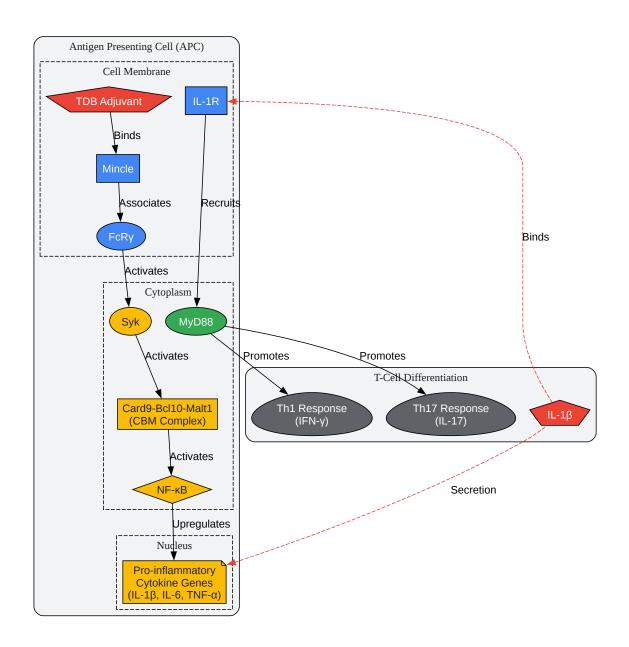
Part 3: TDB Adjuvant Signaling Pathway

Trehalose-6,6'-dibehenate (TDB) exerts its adjuvant effect by activating antigen-presenting cells (APCs), such as dendritic cells and macrophages. The signaling cascade is initiated through the Mincle receptor and integrates signals through the MyD88-dependent pathway to drive a potent Th1/Th17 adaptive immune response.

Mechanism of Action:

- Recognition: TDB is recognized by the C-type lectin receptor Mincle on the surface of APCs.
 [1][15]
- Syk-Card9 Pathway: Mincle does not have an intrinsic signaling domain and associates with the ITAM-containing adaptor protein, FcRy. TDB binding leads to the phosphorylation of FcRy, which recruits and activates Spleen tyrosine kinase (Syk). Activated Syk then initiates a downstream signaling cascade through CARD9, Bcl10, and MALT1 (the "CBM signalosome").[15]
- APC Activation: This signaling cascade leads to the activation of transcription factors (like NF-κB), resulting in the upregulation of co-stimulatory molecules (e.g., CD80, CD86) and the production of pro-inflammatory cytokines, including IL-1β, IL-6, and TNF-α.[15][16]
- MyD88-Dependent IL-1R Signaling: The adjuvant effect of TDB also requires the adaptor protein MyD88.[1][2] The Mincle-induced production of IL-1β acts in an autocrine or paracrine fashion, signaling through the IL-1 receptor (IL-1R). This IL-1R signaling is MyD88-dependent and is crucial for driving the differentiation of naïve T cells.[1][17]
- Th1/Th17 Polarization: The cytokine milieu produced by the activated APCs promotes the
 differentiation of antigen-specific CD4+ T cells into IFN-γ-producing Th1 cells and IL-17producing Th17 cells, which are critical for immunity against many intracellular pathogens.[1]
 [2]





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Caption: Signaling pathway of the TDB adjuvant in an antigen-presenting cell (APC).



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